molecular formula C7H9N3OS B12913528 [((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione

[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione

Katalognummer: B12913528
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: QCMMURWGNVGNAK-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide is a heterocyclic compound that contains both furan and hydrazinecarbothioamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinecarbothioamide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide: Contains both furan and hydrazinecarbothioamide moieties.

    Furan-2-carbaldehyde: A precursor in the synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide.

    Thiosemicarbazide: Another precursor used in the synthesis.

Uniqueness

2-(1-(Furan-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its combination of furan and hydrazinecarbothioamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C7H9N3OS

Molekulargewicht

183.23 g/mol

IUPAC-Name

[(E)-1-(furan-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H9N3OS/c1-5(9-10-7(8)12)6-3-2-4-11-6/h2-4H,1H3,(H3,8,10,12)/b9-5+

InChI-Schlüssel

QCMMURWGNVGNAK-WEVVVXLNSA-N

Isomerische SMILES

C/C(=N\NC(=S)N)/C1=CC=CO1

Kanonische SMILES

CC(=NNC(=S)N)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.